3,5-Dihydroxy-4-isopropylstilbene
Overview
Description
3,5-Dihydroxy-4-isopropylstilbene is a complex organic compound with a unique structure that includes a benzene ring substituted with hydroxyl groups, an isopropyl group, and a styrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-4-isopropylstilbene can be achieved through several synthetic routes. One common method involves the alkylation of 1,3-benzenediol with isopropyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions in an organic solvent like acetone. The resulting intermediate is then subjected to a Heck reaction with styrene in the presence of a palladium catalyst to introduce the phenylethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-4-isopropylstilbene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,5-Dihydroxy-4-isopropylstilbene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-4-isopropylstilbene involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediol, 2-(1-methylethyl)-: Lacks the phenylethenyl group.
1,3-Benzenediol, 5-(2-phenylethenyl)-: Lacks the isopropyl group.
1,3-Benzenediol, 2-(1-methylethyl)-4-(2-phenylethenyl)-: Different substitution pattern on the benzene ring.
Uniqueness
3,5-Dihydroxy-4-isopropylstilbene is unique due to the presence of both the isopropyl and phenylethenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(2-phenylethenyl)-2-propan-2-ylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISJNXNHJRQYJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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